2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4-one class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. The structure includes a 3-allyl group at position 3, methyl groups at positions 5 and 6, and a 4-oxo-3,4-dihydro moiety. The thioacetamide bridge connects the thienopyrimidine core to a 2-bromo-4,6-difluorophenyl group.
The compound’s molecular formula is C₂₀H₁₈BrF₂N₃O₂S₂, with a molecular weight of 539.4 g/mol.
Properties
Molecular Formula |
C19H16BrF2N3O2S2 |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H16BrF2N3O2S2/c1-4-5-25-18(27)15-9(2)10(3)29-17(15)24-19(25)28-8-14(26)23-16-12(20)6-11(21)7-13(16)22/h4,6-7H,1,5,8H2,2-3H3,(H,23,26) |
InChI Key |
YHEIBMFCSMXYAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3Br)F)F)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide typically involves multiple steps. The starting materials include 3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine and 2-bromo-4,6-difluoroaniline. The key steps in the synthesis include:
Formation of the Thienopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction using allyl bromide.
Attachment of the Bromo-Difluorophenyl Acetamide Moiety: This step involves the reaction of the thienopyrimidine derivative with 2-bromo-4,6-difluoroaniline in the presence of coupling reagents to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications in Thieno[2,3-d]pyrimidin-4-one Derivatives
Key structural analogs differ in substituents on the thienopyrimidine core and the arylacetamide moiety. Examples include:
Key Observations :
- Allyl vs. Ethyl at Position 3 : The allyl group in the target compound introduces a conjugated double bond, which may enhance reactivity or π-π stacking interactions compared to ethyl analogs .
Biological Activity
The compound 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4,6-difluorophenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 501.6 g/mol. The structural characteristics contribute to its biological activity, particularly through interactions with specific biological targets.
Antimicrobial Activity
Research indicates that compounds in the thienopyrimidine class often exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown strong bactericidal effects against various strains of bacteria, including resistant forms like MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | MRSA | 25 |
| Compound B | E. coli | 20 |
| Compound C | S. aureus | 22 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies have demonstrated that certain thienopyrimidine derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, one study found that at concentrations of 100 µM, specific derivatives led to a significant reduction in viability in cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), while showing minimal effects on normal fibroblast cells .
Table 2: Cytotoxicity Results on Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound D | A549 | 100 | 40 |
| Compound E | HepG2 | 100 | 45 |
| Control | L929 (normal) | - | 90 |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in disease processes. For instance, compounds with similar structures have been identified as inhibitors of the Raf kinase pathway, which is often overactive in various cancers . This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of thienopyrimidine derivatives for their antimicrobial efficacy. Results indicated that modifications at the thio group significantly enhanced antibacterial activity against Gram-positive bacteria .
- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of thienopyrimidine derivatives on different cancer cell lines. The findings revealed that certain substitutions on the pyrimidine ring improved selectivity towards cancer cells while maintaining low toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
